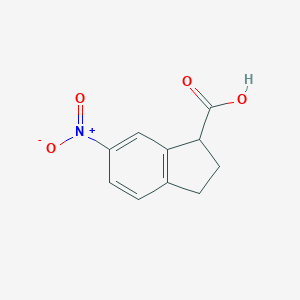

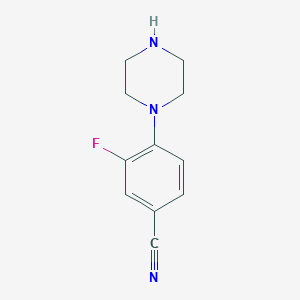

![molecular formula C6H6N2O2S B065206 2,3-二氢咪唑并[2,1-b][1,3]噻唑-6-甲酸 CAS No. 193538-14-6](/img/structure/B65206.png)

2,3-二氢咪唑并[2,1-b][1,3]噻唑-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives represent a class of compounds with significant pharmacological potential. Their synthesis and analysis have been a subject of research due to their diverse biological activities and potential in drug development.

Synthesis Analysis

A facile approach for synthesizing 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been reported, involving the formation of a resin-bound cyclic thiourea which, upon reaction with α-haloketone and subsequent treatment with HF, leads to the target compound in high yield and purity (Li, Giulianotti, & Houghten, 2011).

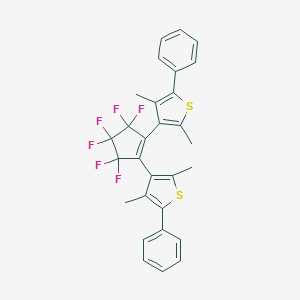

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts, has been elucidated, showing hydrogen-bonded dimers and quartets, highlighting the significant role of hydrogen bonding in stabilizing these molecules (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Research into the 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles has unveiled their preparation in high yield from 2-bromo-4-nitroimidazole and demonstrated their potential against tuberculosis and neglected tropical diseases, showcasing their valuable chemical reactivity and biological properties (Thompson et al., 2017).

Physical Properties Analysis

The study of derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and their antimicrobial activities offers insight into the physical properties of these compounds, such as their solubility and interactions with biological targets, providing a foundation for understanding their physical behavior (Ur et al., 2004).

Chemical Properties Analysis

The chemical properties, including the ability of these compounds to undergo various reactions and form new derivatives with potential antimicrobial activities, have been extensively studied. These studies reveal the versatility and reactivity of the imidazo[2,1-b]thiazole scaffold in medicinal chemistry (Gadad et al., 2000).

科学研究应用

合成方法

新型合成技术:研究重点关注二氢咪唑并噻唑衍生物的创新合成方法,展示了它们在化学合成中的多功能性。Dianov 等人(2006 年)探索了通过分子内杂环化合成季二氢咪唑并噻唑鎓盐,突出了该化合物在生成水溶性盐以用于进一步应用中的作用 Dianov,2006 年。此外,Jasiński 等人(2010 年)的工作描述了一种通过碘化和环化制备二氢咪唑并噻唑衍生物的新方法,展示了该领域的方法学进步 Jasiński,2010 年。

高通量合成:Li 等人(2011 年)报道了一种三取代二氢咪唑并噻唑衍生物的高通量合成方法,采用树脂结合方法,显着提高了合成化合物的效率和纯度 Li,2011 年。

潜在药理活性

抗癌潜力:Potikha 和 Brovarets(2020 年)的研究引入了一种组装具有潜在抗癌特性的咪唑并噻唑体系的新方法,重点关注对肾癌细胞表现出中等疗效的衍生物 Potikha 和 Brovarets,2020 年。

抗菌活性:Shetty 等人(2008 年)合成了新的咪唑并噻唑衍生物并评估了它们的抗菌效果,展示了具有显着抗菌和抗真菌特性的化合物 Shetty,2008 年。

抗结核和被忽视的热带病:Thompson 等人(2017 年)探索了硝基咪唑并噻唑对结核病和被忽视的热带病的潜力,突出了这些化合物在开发新抗结核药物中的结构灵活性 Thompson,2017 年。

作用机制

- Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their anticancer activities. For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized and tested for their cytotoxic abilities against various cancer cell lines .

Target of Action

Result of Action

属性

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWWRDRRCANUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598268 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193538-14-6 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)

![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)

![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)